molecular formula C27H23NO7S B043237 (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate CAS No. 57944-10-2

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate

Cat. No. B043237
CAS RN: 57944-10-2
M. Wt: 505.5 g/mol
InChI Key: CKTMVNDDGTXBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate, also known as DBMB, is a compound that has been used in scientific research for a variety of applications. It is a derivative of benzoic acid, and has been used as a reagent in organic synthesis, as well as for its biological activities. DBMB has been studied for its ability to modulate the activities of enzymes and proteins, as well as its potential to act as an anti-inflammatory agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can be achieved through a multi-step reaction involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
2-hydroxymethyl benzoate, thiocarbamide, benzoyl chloride, pyridine, acetic anhydride, sodium bicarbonate, chloroform, ethanol

Reaction
Step 1: 2-hydroxymethyl benzoate is reacted with thiocarbamide in the presence of pyridine to form (2-hydroxymethyl benzoate)thiourea., Step 2: (2-hydroxymethyl benzoate)thiourea is treated with benzoyl chloride and pyridine to yield (2-benzoylamino-2-carboxyethyl)benzoate., Step 3: (2-benzoylamino-2-carboxyethyl)benzoate is reacted with acetic anhydride and sodium bicarbonate to form (2-benzoylamino-2-carboxyethyl)benzoic acid., Step 4: (2-benzoylamino-2-carboxyethyl)benzoic acid is treated with thionyl chloride and ethanol to yield (2-benzoylamino-2-carbonyl)benzoic acid ethyl ester., Step 5: (2-benzoylamino-2-carbonyl)benzoic acid ethyl ester is reacted with chloroform and potassium carbonate to form (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate.

Scientific Research Applications

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as well as for its biological activities. It has been studied for its ability to modulate the activities of enzymes and proteins, as well as its potential to act as an anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been studied for its ability to act as an antioxidant and to reduce the production of reactive oxygen species.

Mechanism Of Action

The exact mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is not yet fully understood. However, it is believed that (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate acts by modulating the activities of enzymes and proteins, as well as by acting as an anti-inflammatory agent. It is also believed that (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate may act by inhibiting the growth of cancer cells, as well as by acting as an antioxidant and reducing the production of reactive oxygen species.

Biochemical And Physiological Effects

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been studied for its biochemical and physiological effects. It has been shown to modulate the activities of enzymes and proteins, as well as to act as an anti-inflammatory agent. It has also been shown to inhibit the growth of cancer cells, as well as to act as an antioxidant and to reduce the production of reactive oxygen species. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has been shown to have anti-fungal and anti-bacterial properties, as well as to have anti-cancer effects.

Advantages And Limitations For Lab Experiments

The use of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate in lab experiments has both advantages and limitations. One advantage of using (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is that it is relatively easy to synthesize, and is relatively inexpensive. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is soluble in organic solvents, making it easy to use in organic synthesis. However, there are some limitations to using (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate in lab experiments. For example, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is not water-soluble, and therefore cannot be used in aqueous solutions. Additionally, (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate has not been extensively studied, and therefore its mechanism of action and effects are not yet fully understood.

Future Directions

There are many potential future directions for the study of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate. For example, further research could be conducted to better understand the mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate, as well as to investigate its potential anti-cancer, anti-fungal, and anti-bacterial properties. Additionally, further research could be conducted to investigate the potential therapeutic applications of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate, as well as to investigate the potential toxicity of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate. Finally, further research could be conducted to investigate the potential uses of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate in organic synthesis.

properties

IUPAC Name

(3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7S/c28-24(36)23-22(35-27(31)19-14-8-3-9-15-19)21(34-26(30)18-12-6-2-7-13-18)20(33-23)16-32-25(29)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H2,28,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTMVNDDGTXBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408604
Record name (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate

CAS RN

57944-10-2
Record name NSC326395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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